molecular formula C18H13Cl2FN4O2S B6545232 N-(3-chloro-4-fluorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946250-55-1

N-(3-chloro-4-fluorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6545232
CAS No.: 946250-55-1
M. Wt: 439.3 g/mol
InChI Key: CDGHHKMCEKYAFZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H13Cl2FN4O2S and its molecular weight is 439.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0120304 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN4O2S/c19-10-1-3-11(4-2-10)23-17(27)25-18-24-13(9-28-18)8-16(26)22-12-5-6-15(21)14(20)7-12/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGHHKMCEKYAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClF2N2O
  • Molecular Weight : 320.76 g/mol

The presence of halogen atoms (chlorine and fluorine) and the thiazole moiety suggest that this compound may exhibit unique interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compounds similar to this compound. In particular, thiazole derivatives have shown promising activity against various strains of bacteria and fungi. For instance, certain thiazole compounds demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. faecium16 µg/mL
N-(3-chloro-4-fluorophenyl)-2-(...)Candida auris32 µg/mL

Anticancer Activity

The anticancer properties of thiazole derivatives have also been extensively studied. In vitro assays have demonstrated that certain derivatives can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. For example, a study found that a related thiazole compound decreased the viability of Caco-2 cells by approximately 39.8% at a concentration of 100 µM .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineViability Reduction (%)p-value
Compound XA54931.9<0.05
N-(3-chloro-4-fluorophenyl)-2-(...)Caco-239.8<0.001

The biological activity of N-(3-chloro-4-fluorophenyl)-2-(...) is believed to stem from its ability to interact with specific molecular targets within cells. The chloro and fluoro substituents enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of critical biochemical pathways. This mechanism could explain the observed antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. Among them, compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(...) exhibited notable activity against drug-resistant pathogens, suggesting their potential as lead compounds for further development .

Study on Anticancer Properties

Another significant study evaluated the anticancer potential of thiazole derivatives in vitro. The results indicated that modifications in the thiazole structure could enhance anticancer activity against specific cell lines, emphasizing the importance of structure-activity relationships (SARs) in drug design .

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